Journal Name:Thermal Engineering
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IF:0
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Thermal Engineering ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1002/prep.202300060
Enhancing the safety performance of conventional polymer-bonded explosives (PBX) has been a hot topic of research in the field of energy-containing materials. For this purpose, this paper proposes a green and simple method to apply tannic acid (TA) to PBX by in situ polymerization. A two-layer core-shell composite with HMX as the core, TA as the inner shell, and fluoroelastomer F2602 as the outer shell was designed without changing the total binder content. The composites were analyzed by various tests and the goal of improving safety and mechanical strength was accomplished in the prepared TA-modified PBX. Compared with the raw material HMX, the β-δ phase transition temperature of PBX with double-layer core-shell structure is increased by 15.3 °C. In addition, the combination of TA coating and fluoropolymer allows the PBX to reduce impact and friction sensitivity. It also has excellent performance in enhancing the mechanical performance of PBX. The simplicity and scalability of the described method provide new ideas for the design and fabrication of high-energy composites with higher safety and mechanical properties.
Thermal Engineering ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1002/prep.202300074
Hybrid propulsion, consisting of solid fuel and liquid oxidizer, exhibits major advantage regarding safety, development costs, energetic performance, and controllability. Hence, it has been considered for space and other propulsion programs. One of the characteristic features of hybrid motors, that may be of major disadvantage, is their relatively low thrust due to the characteristic low regression rate of the typical polymeric solid fuels. This research group had revealed that a small fraction of an expandable graphite (EG) additive could double the burning rate and thrust of hybrid motors. EG is an intercalated form of graphite, elongating and swelling, getting a worm-like string shape at elevated temperatures. In an earlier work it was hypothesized that enhanced heat transfer via conduction through the EG strings protruding from the hot surface, is a significant parameter increasing the burning rate. In the present investigation, thermal analysis revealed that the ignition temperature of polyester fuel containing 5 wt% of EG, is substantially lower than that of the pure polymer, which may promote higher burning rate as well. High-speed photography of the surface of EG-containing solid fuels as well as that of individual EG particles during controlled heating, demonstrated the dynamic behavior resulting in the formation of EG strings longer by an order of magnitude compared to the original particles. The different phenomena were related to the observation of enhanced burning rate.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-05 , DOI:
10.1002/prep.202200321
Nitroxyethylnitramines (NENAs) and dinitroxydiethylnitramine (DINA) are useful energetic plasticizer components in propellants and explosives. However, their synthesis at large scale can be delicate because it involves two dissimilar nitration reactions: nitrate ester formation and halide-catalyzed nitramine formation. Consequently, these preparations, and particularly when conducted in a single-stage/pot operation, are problematic with respect to issues such as process safety (heat transfer, temperature control), product purity, replicability and operability. Herein, we briefly review procedures for preparation of NENAs and/or DINA and then report on our own work on continuous flow synthesis of this family of nitramine-nitrate ester compounds. We find them to be particularly suited for flow synthesis. Our studies are first and foremost distinguished from previous ones by focusing on the use of acetyl chloride as a metal-free, convenient chloride catalyst and the application of glacial acetic acid as a salt-forming secondary amine solvent, thus facilitating pumping of the amino alcohols and preventing local exotherms. We have also incorporated post-reaction simmering of the final flow effluent to enhance product purities by removal of nitroso impurities.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-14 , DOI:
10.1002/prep.202200318
This paper investigates fragmentation and shock waves generated by a novel coaxial cylindrical composite charge composed of an inner explosive, an intermediate inert material and an outer explosive widely used in tunable ammunition. Charges containing two types of explosive combinations were designed, and explosion experiments were conducted in two initiation modes: detonating only an inner explosive and detonating inner and outer explosives simultaneously. Results suggest the composite charge with higher inner-detonation velocity and lower outer-detonation velocity achieves more differentiated power output under different initiations. The differences in the average fragment mass and peak overpressure are as high as 34.5 % and 39.9 %, respectively, which are larger than 4.4 % and 8.4 % under the contrary explosive combination. On the basis of this observation, corresponding 2-D and 3-D models were simulated using AUTODYN code to investigate the evolution of the detonation waveform and detonation energy release. The numerically simulated initial shell expansion and later shock wave propagation of the composite charge agreed well with the experimental data. The errors in expansion radius and shock wave parameters (peak overpressure and specific impulse) are less than 6.6 % and 16.9 %, respectively, between the simulations and experiments. It was found that the particle velocity profile in the charge with lower outer-detonation velocity lagged behind that of the charge with higher inner-detonation velocity under inner initiation, while a wave front collision zone close to the outer charge appeared in the non-detonation layer under simultaneous initiation.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-25 , DOI:
10.1002/prep.202200337
In this paper we present measurements and analysis on the mechanical and thermomechanical properties of the LLM-105 based plastic bonded high explosive RX-55-DQ. Specifically we present uni-axial compression, and thermal measurements (CTE and ratchet growth), and for some of the measurements we provide a comparison to measurements on TATB-based PBX 9502. We also present the same mechanical property measurements performed on RX-55-DQ samples that underwent accelerated aging.
Thermal Engineering ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1002/prep.202380531
Since the introduction of nitroglycerine as a blasting explosive by Nobel in 1867, enormous progress has been made in improving the performance and reducing the sensitivity of energetic materials. The introduction of nitrogen rich (N>60 %) oxidizers such as 5,5′-hydrazinebistetrazole (HBT) was one very important step in increasing the detonation performance and thermal stability of high explosives.
Concurrently, the introduction of metal fuels which can react at high temperatures attracted significant interest, improving combustion performance while also reducing the sensitivity of propellants and pyrotechnics. This is largely because metals such as aluminum, magnesium, titanium, zirconium and boron have very high volumetric (30–140 kJ cm−3) and gravimetric energy densities (10–50 kJ g−1) compared with other chemical fuels. These fuels are also chemically stable solids, which simplifies storage and transport. Furthermore, they can be ignited and burned with oxidizers (air, metal nitrate, metal oxides) or water, to produce large amounts of heat, or hydrogen and heat.
The study of metal fuel combustion dates back to the 1960s, and is driven by the potential applications of these fuels as additives in propellants, explosives and pyrotechnics to increase energy density and burn rates. Since then, significant research efforts have been devoted to thermites and nanothermites using different metal/metal oxide combinations and custom nanostructured architectures. Unlike explosives, these materials undergo a rapid deflagration driven by a carbon free oxidation-reduction reaction, which forms stable reaction products (metal oxides or hydroxides) that can be recycled with zero-carbon reduction processes. Moreover, these products have stronger mechanical strength and heat resistance than explosives. They are versatile: different combustion effects can be obtained by manipulating the reactive system (metal and oxide powders) and their microscopic and mesoscopic morphology. They can be printed, which enables unique geometries and control over their energetic behavior – such as ignitability and mechanical characteristics – which is not easily possible with explosives manufactured by slurry loading, melt-casting, cast-curing or powder-pressing. Finally, thermites and nanothermites can burn in high vacuum, underwater and in other harsh environments.
For this reason, from the year 2000 onwards, metallized reactive materials and related processes have attracted considerable attention from industry as extremely useful energetic substances and technologies for: i) initiation, ii) clean propulsion and power generation (thermal batteries), iii) self-destructing microchips and infrastructure protection, iv) energy sources or supplies for outer space use, v) long ceramic-lined pipes welding in geothermal power plants, and vi) agent deactivation. Many other applications will likely be addressed in the future.
Yet, the effective deployment of such promising energetic materials into these various applications faces a major hurdle. The “Edisonian” approach based on trial-and-error processes used in most research laboratories is not suited to these complex energetic systems, in which not only the chemistry but also the microscopic (particle scale) and mesoscopic properties (systems of hundreds of particles, binder) influence macroscopic energetic performance.
A requirement-driven design approach relying on both mechanistic and statistical models should be preferred for a cost-effective customization of the best metal/oxide configurations to each function, considering all application requirements such as cost, technological compatibility and other constraints. To achieve these ambitious objectives research is needed on several fronts, specifically: i) developing mechanistic models for metal combustion in various oxidizing environments; ii) quantifying the key condensed and gas phase mechanisms that govern metal oxidation at elevated temperatures, particularly above the critical point where oxide solubility could change significantly and improve reaction rates and yields; iii) enhanced understanding of the physics of turbulent and “discrete” flames. These requirements necessitate the use of advanced diagnostics (laser-based optical diagnostics, time-resolved mass spectrometry) and state-of-the-art experimental methods to enable determination of reaction rates, energies, and rate-limiting mechanisms of these complex reactive systems.
Collaboration with data science researchers is also urgently needed to develop not only surrogates for physical models but also inverse models which will enable the discovery of new metal fuel/oxidizer configurations that cannot be imagined by the user because of the quantity of variables impacting metal fuel combustion, e. g., shape and size of the grain of each powder, compaction, stoichiometry, environment, etc.
In conclusion, the fusion of physics simulation and machine learning approaches will enable us to fully realize the benefits of metallized reactive materials, and may consequently lead to a paradigm shift in pyrotechnics.
Thermal Engineering ( IF 0 ) Pub Date: 2023-05-23 , DOI:
10.1002/prep.202200345
We apply the Green–Kubo (G–K) approach to obtain the thermal conductivity tensor of β-1,3,5,7-tetranitro-1,3,5,7-tetrazoctane (β-HMX) as a function of pressure and temperature from equilibrium molecular dynamics (MD) simulations. Direct application of the G–K formula exhibits slow convergence of the integrated thermal conductivity values even for long (120 ns) accumulated simulation times. To partially mitigate this slow convergence, we apply a recently implemented numerical procedure that involves physically justified filtering of the MD-calculated G–K heat current and fitting the integrated time-dependent thermal conductivity to a physically motivated double-exponential function. The thermal conductivity tensor was determined for pressures 0.1 MPa
30 GPa and temperatures 300 K
900 K. The thermal conductivity increases with increasing pressure, by approximately an order of magnitude over the interval considered, and decreases with increasing temperature. The MD predictions are compared to experimental and other theoretically determined values for the thermal conductivity of β-HMX. A simple, semi-empirical fitting form is proposed that captures the behavior of over the pressure and temperature intervals studied.
Thermal Engineering ( IF 0 ) Pub Date: 2023-03-02 , DOI:
10.1002/prep.202300027
Fine porous ammonium perchlorate (PAP) has small holes in its crust, and the voids in the particles are connected to the outside. The porosity of PAP results in fine bubble contamination in a propellant because the voids in PAP cannot be completely charged with a binder. Fine bubble contamination can improve the burning rate characteristics of an ammonium perchlorate (AP) propellant. The influence of the porosity of PAP on the burning characteristics of an ammonium nitrate (AN)/AP propellant and the effect of Fe2O3 as a catalyst on them were investigated in this study. The void fraction of the propellant increased with increasing mass ratio between AP and all oxidizers (ξ) and ranged from 1.3 % to 3.2 %. The porosity of PAP increased the burning rate of AN/AP propellants. This effect increased with decreasing pressure and was independent of ξ. However, porosity had minimal influence on the burning rate of AN/AP propellants with Fe2O3. The effect of the catalyst on the increase in the burning rate due to the porosity of PAP was influenced by pressure and ξ. The effect on the AN/AP propellant was greatest when ξ was in the 0.5–0.6 range.
Thermal Engineering ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1002/prep.202200351
Reactive materials have mechanical properties comparable to metal materials and also have the reaction-release energy characteristics of energetic materials. The calorific value of reactive materials is even higher than that of explosives. They can react under high pressure/high temperature and release a large amount of chemical energy. Therefore, reactive materials have a wide range of potential applications in aviation and national defense fields. This study examines the energy release characteristics of the metal reactive material casing (MRMC) under thermobaric explosives and compares them to traditional steel casing. The test specimens had the same casing-charge mass ratio and size, with the only difference being the casing material: reactive material (with reactive elements Zr and Al) and AISI 1020 steel. The physical and chemical properties of the reactive materials were tested and analyzed using ICP-MS, oxygen bomb calorimeter, and SHPB. Through explosion tests, the characteristic parameters of explosion fireball and ground shock wave overpressure were measured. And the reactive fragments recovered from the experiment were subjected to XRD testing. The results show that MRMC can significantly increase the diameter, duration, and temperature of the explosion fireball compared to steel casing data. The maximum fireball diameter of the MRMC specimen increased by 31.9 %, while the duration before attenuation increased by 47.3 %. MRMC can increase the area ratio of high-temperature areas (greater than 1300 °C) in the fireball. MRMC increases the overall temperature of the fireball, not just in specific local areas. Additionally, MRMC significantly enhances far-field shock waves. At a scaled distance of 2.54, the peak overpressure and positive impulse of the MRMC specimen were 50 % and 52 % higher than those of the steel specimen, respectively. This study provides new insights into the application, design, and energy release research of MRMC.
Thermal Engineering ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1002/prep.202300093
The gun propellant is an inaccessible energy and fuel for projectile to achieve destructive capability in a weapon system. Nitrocellulose/nitroglycerine/triethylene glycol dinitrate(NC/NG/TEGDN) based gun propellant with higher energy level than single-based gun propellant can meet the demands of modern warfare. Currently, deterring strategy is commonly used to improve the combustion progressivity of NC/NG/TEGDN based gun propellant, together with aggravating the harmful emission phenomena such as muzzle smoke and flame. Therefore, it is essential to design and fabricate NC/NG/TEGDN based gun propellant with both good combustion progressivity and low characteristic signal. In this work, a gradiently denitrated NC/NG/TEGDN based gun propellant was successfully prepared by denitration strategy, whose structure was confirmed by FT-IR, Raman and SEM. Here, closed bomb vessel test and interior ballistic test were conducted. The results showed that the gradiently denitrated NC/NG/TEGDN based gun propellant exhibited better combustion progressivity and interior ballistic performance than raw gun propellant, and these properties can be controlled by modulating the degree of denitration. Meanwhile, the change laws of the muzzle smoke and flame of the gradiently denitrated NC/NG/TEGDN based gun propellant were investigated by the smoke box method and high-speed photography. Furthermore, a lower characteristic signal for the gradiently denitrated NC/NG/TEGDN based gun propellant was found compared to the deterred gun propellant by theoretical calculations. This work provides a new idea for preparing and applying a gun propellant with excellent comprehensive performance, including high energy, good combustion progressivity and low characteristic signal.
Supplementary Information
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